2,4-Dibromo-3,5-dichlorofluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,5-dichlorofluorobenzene is a halogenated benzene derivative with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-dichlorofluorobenzene. The process involves the following steps :
Nitration: 2,3-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 50-60°C.
Chlorination: The nitrated mixture is then chlorinated in the presence of a chlorination catalyst to obtain a chlorinated mixture.
Fluorination: The chlorinated mixture is fluorinated using potassium fluoride in the presence of a fluorination catalyst to yield 2,4-difluoro-3,5-dichloronitrobenzene.
Reduction: The nitro group is reduced to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce partially or fully dehalogenated compounds.
Scientific Research Applications
2,4-Dibromo-3,5-dichlorofluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological processes and the development of biochemical tools.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dichlorofluorobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,5-difluorochlorobenzene: Similar in structure but with different halogen substitution patterns.
1,5-Dibromo-2,4-dichloro-3-fluorobenzene: Another halogenated benzene derivative with a different arrangement of halogen atoms.
Uniqueness
2,4-Dibromo-3,5-dichlorofluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
1160574-34-4 |
---|---|
Molecular Formula |
C6HBr2Cl2F |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChI Key |
SFMSSZCTWYRRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.